molecular formula C20H22N2O3 B5199714 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B5199714
M. Wt: 338.4 g/mol
InChI Key: VJCMAIYXKSQANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a research tool in the field of neuroscience.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is thought to act as a partial agonist at the dopamine D3 receptor. This means that it can bind to the receptor and activate it to a certain extent, but not to the same degree as a full agonist. This partial agonist activity may make it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide are still being studied, but it has been shown to have a high affinity for the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward processing and addiction. Activation of the dopamine D3 receptor has been linked to increased motivation and reward-seeking behavior, as well as decreased anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. However, one limitation of using this compound is that its partial agonist activity may make it difficult to interpret experimental results. Additionally, its high affinity for the dopamine D3 receptor may make it difficult to use in experiments that require specific binding to other receptors.

Future Directions

There are several future directions for research on 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of interest is the development of new drugs that target the dopamine D3 receptor for the treatment of neuropsychiatric disorders. Another area of interest is the use of this compound as a tool for studying the role of the dopamine D3 receptor in addiction, depression, and schizophrenia. Additionally, researchers may investigate the potential use of 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a multi-step process that involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting product is then reacted with 4-(1-piperidinylcarbonyl)aniline in the presence of a base to yield 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. The final product is purified using column chromatography and recrystallization.

Scientific Research Applications

3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been used extensively in scientific research due to its potential use in medicinal chemistry. It has been shown to have a high affinity for the dopamine D3 receptor, which has been implicated in several neuropsychiatric disorders, including addiction, depression, and schizophrenia. Researchers have used this compound to study the role of the dopamine D3 receptor in these disorders and to develop new drugs that target this receptor.

properties

IUPAC Name

3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-7-5-6-16(14-18)19(23)21-17-10-8-15(9-11-17)20(24)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCMAIYXKSQANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.